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molecular formula C9H9FN2O3 B8299389 2-(4-Amino-3-fluorobenzamido)acetic acid

2-(4-Amino-3-fluorobenzamido)acetic acid

Cat. No. B8299389
M. Wt: 212.18 g/mol
InChI Key: PBJCSWGPHYWILP-UHFFFAOYSA-N
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Patent
US08906344B2

Procedure details

A mixture of 2,2,2-trichloroethyl 2-(3-fluoro-4-nitrobenzamido)acetate (40 mg, 0.1 mmol), zinc dust (105 mg, 1.61 mmol) and AcOH (3 mL) was stirred at 85-90° C. for 15 min. The reaction mixture was attained to rt and diluted with EtOAc (30 mL). The solution was filtered through super cell and washed with EtOAc (2×5 mL). The residue obtained after evaporation of the solvent was chromatographed using chloroform:methanol (60:40) as eluents to give the product as an off-white color solid (17 mg, 75%), mp 198-200° C.
Name
2,2,2-trichloroethyl 2-(3-fluoro-4-nitrobenzamido)acetate
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
105 mg
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:17]=[CH:18][C:19]=1[N+:20]([O-])=O)[C:5]([NH:7][CH2:8][C:9]([O:11]CC(Cl)(Cl)Cl)=[O:10])=[O:6].CC(O)=O>CCOC(C)=O.[Zn]>[NH2:20][C:19]1[CH:18]=[CH:17][C:4]([C:5]([NH:7][CH2:8][C:9]([OH:11])=[O:10])=[O:6])=[CH:3][C:2]=1[F:1]

Inputs

Step One
Name
2,2,2-trichloroethyl 2-(3-fluoro-4-nitrobenzamido)acetate
Quantity
40 mg
Type
reactant
Smiles
FC=1C=C(C(=O)NCC(=O)OCC(Cl)(Cl)Cl)C=CC1[N+](=O)[O-]
Name
Quantity
3 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
105 mg
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
87.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred at 85-90° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was attained to rt
FILTRATION
Type
FILTRATION
Details
The solution was filtered through super cell
WASH
Type
WASH
Details
washed with EtOAc (2×5 mL)
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
was chromatographed

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC1=C(C=C(C(=O)NCC(=O)O)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 17 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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